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Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone secreted by

enteroendocrine K-cells in the small intestine in response to nutrient ingestion.[1][2] It plays a

crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from

pancreatic β-cells.[3] Bioactive human GIP, primarily the 42-amino acid peptide GIP (1-42), is a

key research tool and a target for the development of therapeutics for type 2 diabetes and

obesity.[1] This document provides detailed information on commercially available bioactive

human GIP peptides, their biological activities, and protocols for their characterization.

Commercially Available Human GIP Peptides
Several companies supply synthetic human GIP peptides for research purposes. The two

primary forms available are the full-length, active GIP (1-42) and the N-terminally truncated,

inactive or antagonistic form, GIP (3-42). GIP (1-42) is rapidly degraded in vivo by the enzyme

dipeptidyl peptidase-4 (DPP-4) to GIP (3-42).
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Supplier Purity
Molecular
Weight (Da)

Form Storage

R&D Systems ≥95% 4983.58 Lyophilized -20°C

GenScript Not Specified Not Specified Lyophilized -20°C

AnaSpec ≥95% 4983.9 Lyophilized -20°C

NovoPro 95.54% 4983.5 Powder -20°C

Cayman

Chemical
≥95% 4983.5 Lyophilized -20°C

Human GIP (3-42) Peptide Specifications
Supplier Purity

Molecular
Weight (Da)

Form Storage

AnaSpec ≥95% 4749.6 Lyophilized -20°C

MedchemExpres

s
Not Specified Not Specified Lyophilized -20°C to -80°C

Cambridge

Bioscience
≥95% 4749.6 Lyophilized Not Specified

Biological Activity and Quantitative Data
The biological activity of GIP peptides is typically characterized by their ability to bind to the

GIP receptor (GIPR), a G protein-coupled receptor, and stimulate downstream signaling

pathways, primarily leading to an increase in intracellular cyclic AMP (cAMP).

In Vitro Activity of Human GIP Peptides
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Peptide Assay Cell Line Parameter Value Reference

Human GIP

(1-42)

Receptor

Binding

CHO-K1 cells

expressing

rat GIPR

IC50 3.2 nM

Receptor

Binding

COS-7 cells

expressing

human GIPR

IC50 5.2 nM

cAMP

Accumulation

GIPR-

transfected

CHL cells

EC50 18.2 nM

cAMP

Accumulation

COS-7 cells

expressing

human GIPR

EC50 13.5 pM

Insulin

Secretion

BRIN-BD11

cells
-

Stimulates at

10 nM

Human GIP

(3-42)

Receptor

Binding

COS-7 cells

expressing

human GIPR

IC50 22 nM

cAMP

Accumulation

GIPR-

transfected

CHL cells

-
Weak agonist

activity

cAMP

Accumulation

GIPR-

transfected

CHL cells

IC50

(inhibition of

GIP)

Not Specified

cAMP

Accumulation

COS-7 cells

expressing

human GIPR

IC50

(inhibition of

10 pM GIP)

92 nM

cAMP

Accumulation

COS-7 cells

expressing

human GIPR

IC50

(inhibition of

1 nM GIP)

731 nM
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GIP Receptor Signaling Pathway
Upon binding of GIP (1-42) to its receptor, a conformational change occurs, leading to the

activation of the Gαs subunit of the heterotrimeric G-protein. This stimulates adenylyl cyclase to

produce cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates

various downstream targets, ultimately leading to glucose-dependent insulin secretion.
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Caption: GIP receptor signaling pathway leading to insulin secretion.

Experimental Protocols
Handling and Storage of GIP Peptides

Storage: Lyophilized peptides should be stored at -20°C. For long-term storage, -80°C is

recommended.

Reconstitution: Before use, allow the peptide vial to warm to room temperature before

opening to avoid moisture absorption. Reconstitute the peptide in sterile, distilled water or a

buffer appropriate for your assay.

Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the

reconstituted peptide solution into single-use vials and store them at -20°C or -80°C.

GIP Receptor Binding Assay
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This protocol is a general guideline for a competitive binding assay to determine the affinity of a

test compound for the GIP receptor.

Materials:

Cell membranes prepared from a cell line overexpressing the human GIP receptor (e.g.,

HEK293 or CHO cells).

Radiolabeled GIP (e.g., ¹²⁵I-GIP).

Unlabeled human GIP (1-42) as a reference competitor.

Test compounds.

Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well filter plates.

Scintillation counter.

Procedure:

Plate Preparation: Pre-wet the filter plates with wash buffer.

Reaction Mixture: In a separate 96-well plate, add the following to each well:

Binding buffer.

A fixed concentration of radiolabeled GIP.

Increasing concentrations of the unlabeled GIP (for standard curve) or test compound.

Cell membranes.

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
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Filtration: Transfer the reaction mixture to the pre-wetted filter plate and aspirate the liquid

using a vacuum manifold.

Washing: Wash the wells multiple times with ice-cold wash buffer to remove unbound

radioligand.

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Calculate the IC50 value, which is the concentration of the competitor that

inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be

calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This protocol outlines a method to measure the ability of GIP to stimulate intracellular cAMP

production.

Materials:

A cell line expressing the human GIP receptor (e.g., HEK293-hGIPR).

Human GIP (1-42).

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

384-well white assay plates.

Plate reader compatible with the chosen assay kit.

Procedure:
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Cell Seeding: Seed the cells into the 384-well plates and incubate overnight to allow for

attachment.

Compound Preparation: Prepare serial dilutions of GIP (1-42) and forskolin in assay buffer

containing a PDE inhibitor.

Cell Treatment: Remove the culture medium from the cells and add the prepared compound

dilutions.

Incubation: Incubate the plate at room temperature for 30-60 minutes.

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according

to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist

concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value,

which is the concentration of the agonist that produces 50% of the maximal response.

In Vivo Glucose Tolerance Test (GTT) with GIP
Administration
This protocol describes a method to assess the effect of GIP on glucose tolerance in an animal

model (e.g., mice).

Materials:

Mice (e.g., C57BL/6).

Human GIP (1-42).

Sterile saline.

Glucose solution (e.g., 20% w/v in sterile saline).

Glucometer and test strips.

Syringes and needles for injection.
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Procedure:

Animal Preparation: Fast the mice overnight (approximately 16 hours) with free access to

water.

Baseline Blood Glucose: Measure the baseline blood glucose level from a tail snip.

GIP Administration: Administer GIP (1-42) or vehicle (saline) via intraperitoneal (i.p.) or

intravenous (i.v.) injection. A typical dose for i.p. injection in mice is 25 nmol/kg.

Glucose Challenge: After a short interval (e.g., 15-30 minutes post-GIP injection), administer

a glucose solution (e.g., 2 g/kg body weight) via i.p. or oral gavage.

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the

glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the

curve (AUC) for the glucose excursion. A lower AUC in the GIP-treated group compared to

the vehicle group indicates improved glucose tolerance.
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Caption: Experimental workflow for an in vivo Glucose Tolerance Test.

Conclusion
Commercially available bioactive human GIP peptides are indispensable tools for research in

metabolism, diabetes, and obesity. Understanding their properties, handling requirements, and

the appropriate experimental protocols for their characterization is crucial for obtaining reliable

and reproducible results. The information and protocols provided in this document serve as a

comprehensive guide for researchers and drug development professionals working with these

important biological molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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